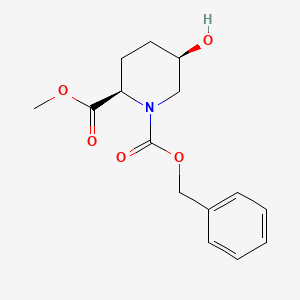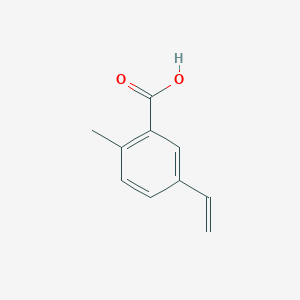
6-Amino-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
6-Amino-3-fluoro-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP derivatives act as reactants in various chemical reactions . For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
TFMP derivatives have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Modification
Synthesis of Pyridine Derivatives : A novel strategy for synthesizing poly-substituted pyridines, including those based on 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, utilizes a tandem C-F bond cleavage protocol. This method produces high yields under metal-free conditions, presenting an efficient approach to pyridine synthesis (Chen et al., 2010).
Fluorination Techniques : The selective fluorination of pyridine derivatives, including 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, has been achieved in aqueous solution. This process yields fluorinated pyridines with high regioselectivity, demonstrating the adaptability of the pyridine molecule for various chemical modifications (Zhou et al., 2018).
Development of Scaffolds for Peptidomimetics : The synthesis of 2,3,4-substituted pyridine derivatives, potentially including 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, is useful in creating scaffolds for peptidomimetic development. These compounds allow for differentiating reactivities, furthering their application in medicinal chemistry (Saitton et al., 2004).
Biological and Medicinal Applications
Anticancer Agents : Novel pyridine derivatives, including those based on 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, have shown promise as anticancer agents. These compounds, when tested in vitro, have demonstrated significant antitumor activity against various cancer cell lines (Hafez & El-Gazzar, 2020).
Prostate Cancer Imaging : Derivatives of 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine have been explored for their application in PET imaging of prostate-specific membrane antigen (PSMA), providing a valuable tool in prostate cancer diagnosis (Chen et al., 2011).
Molecular and Computational Studies : Pyridine derivatives, such as 6-Amino-3-fluoro-2-(trifluoromethyl)pyridine, have been the subject of detailed experimental and computational studies, including non-linear optical properties and molecular docking analyses. These studies provide insights into their potential pharmaceutical applications and molecular behavior (Jayarajan et al., 2019).
Safety And Hazards
When handling TFMP derivatives, it is recommended to wear personal protective equipment/face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .
Future Directions
properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNVKTLONXCIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-fluoro-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)












